Methyl 4-[(3-aminopropyl)carbamoyl]benzoate
CAS No.: 672302-62-4
Cat. No.: VC16834701
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 672302-62-4 |
|---|---|
| Molecular Formula | C12H16N2O3 |
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | methyl 4-(3-aminopropylcarbamoyl)benzoate |
| Standard InChI | InChI=1S/C12H16N2O3/c1-17-12(16)10-5-3-9(4-6-10)11(15)14-8-2-7-13/h3-6H,2,7-8,13H2,1H3,(H,14,15) |
| Standard InChI Key | JPVRHKSURKNFFB-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C(=O)NCCCN |
Introduction
Methyl 4-[(3-aminopropyl)carbamoyl]benzoate is an organic compound characterized by its structural complexity and potential biological activity. Its molecular formula is C12H16N2O3, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms . The compound features a benzoate moiety substituted at the para position with a carbamoyl group, which is further linked to a propylamine chain. This unique combination of functional groups enhances its reactivity and potential biological activity.
Structural Features and Similar Compounds
Methyl 4-[(3-aminopropyl)carbamoyl]benzoate shares structural similarities with several other compounds but is distinguished by its specific arrangement of functional groups. The following table highlights some of these similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 4-amino benzoate | Contains an amino group at para position | Lacks the carbamoyl and propyl side chain |
| Methyl 4-carbamoyl benzoate | Contains a carbamoyl group but no aminoalkyl chain | Less complex than methyl 4-[(3-aminopropyl)carbamoyl]benzoate |
| Methyl 4-(2-aminoethyl)benzoate | Aminoethyl side chain instead of propyl | Different alkyl chain length |
| Methyl 3-(3-aminopropyl)carbamoyl benzoate | Similar side chain but different positioning | Structural variation affects reactivity |
Synthetic Routes
Several synthetic routes can be employed to produce methyl 4-[(3-aminopropyl)carbamoyl]benzoate, allowing for flexibility in synthesis depending on available reagents and desired yields. These methods typically involve the reaction of appropriate starting materials to form the carbamoyl linkage and the incorporation of the propylamine chain.
Potential Applications
Methyl 4-[(3-aminopropyl)carbamoyl]benzoate has potential applications in various fields, particularly in medicinal chemistry due to its potential biological activities. Interaction studies involving this compound may focus on its binding affinity with biological macromolecules such as proteins or nucleic acids. Techniques such as spectroscopy and chromatography can be used to assess these interactions.
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